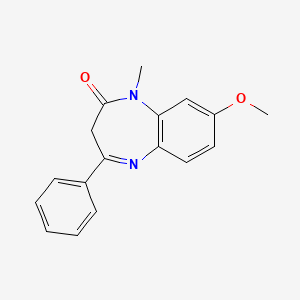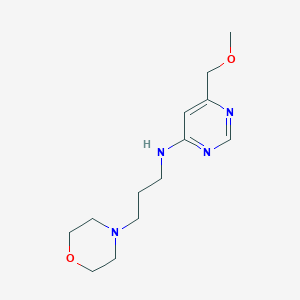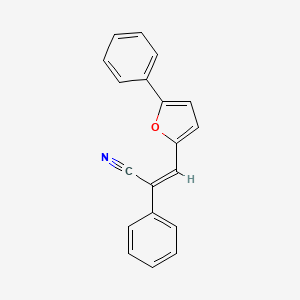
8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its effects on the central nervous system. This compound has been shown to have a range of biochemical and physiological effects, and has been used in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Antianxiety and Antimicrobial Agents
- Benzodiazepine derivatives, including 8-methoxy-1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, have been studied for their potential as antianxiety agents. For instance, a study synthesized a series of related compounds and evaluated their antipentylenetetrazole activity, suggesting their potential in anxiety treatment (Ogata et al., 1977).
- These compounds have also been explored for their antimicrobial properties. For example, certain benzothiazepine derivatives and their ribofuranosides were synthesized and screened for antimicrobial activity (Singh et al., 2002).
Pharmacological Properties and Synthesis
- Research has been conducted to understand the pharmacological properties of benzodiazepine derivatives, focusing on effects like coronary vasodilator activity. The vasodilator action of certain isomers was found to be stereospecific, indicating a direct action on blood vessels (Nagao et al., 1972).
- Several methods have been developed for the synthesis of new benzodiazepine derivatives. These methods aim to optimize the medicinal properties of these compounds, including their antimicrobial activities (Sharma et al., 1997).
Neurological Applications
- Research has explored the potential of benzodiazepine derivatives as dopamine antagonists, evaluating them for potential neuroleptic activity. This includes the synthesis of specific compounds and their evaluation in animal models (Ellefson et al., 1980).
- Another study synthesized a group of benzodiazepinones and assessed them as antagonists for AMPA receptors, a type of glutamate receptor in the brain. These compounds showed potential as noncompetitive, allosteric inhibitors, suggesting therapeutic potential as anticonvulsants and neuroprotectants (Wang et al., 1998).
Additional Applications
- Benzodiazepine derivatives have also been studied for their potential as corrosion inhibitors in industrial applications. For example, certain synthesized benzothiazepines showed good corrosion protection properties on mild steel in acid medium, indicating their potential utility in materials science and engineering (Sasikala et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for benzodiazepine derivatives could involve the development of new synthesis methods, the exploration of their biological activities, and the design of new drugs based on their structure . The therapeutic potential of these compounds in treating various conditions such as CNS disturbances, seizures, anxiety, panic, agitation, and insomnia is also a promising area of research .
Eigenschaften
IUPAC Name |
8-methoxy-1-methyl-4-phenyl-3H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19-16-10-13(21-2)8-9-14(16)18-15(11-17(19)20)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAPSGXVDOYTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-fluoro-5-{6-[(pyridin-3-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B5523252.png)
![4-[2-(aminocarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5523257.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5523277.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)
![6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)
![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)](/img/structure/B5523288.png)

![N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)


![6-benzyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5523320.png)

![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)
